

# 2,5-Dichloro-4,6-pyrimidinediamine CAS number 5413-83-2 properties

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## Compound of Interest

Compound Name: 2,5-Dichloro-4,6-pyrimidinediamine

Cat. No.: B6339775

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## An In-depth Technical Guide to 2,5-Diamino-4,6-dichloropyrimidine

A Note on Chemical Identification: The requested CAS number 5413-83-2 for **2,5-Dichloro-4,6-pyrimidinediamine** does not correspond to a well-documented chemical entity in major chemical databases. However, the chemical name is structurally synonymous with 2,5-Diamino-4,6-dichloropyrimidine, which is well-characterized under CAS number 55583-59-0. This guide will focus on the latter, providing a comprehensive overview for researchers, scientists, and drug development professionals.

## Core Properties and Data

2,5-Diamino-4,6-dichloropyrimidine is a functionalized pyrimidine derivative that serves as a critical building block in synthetic organic chemistry, particularly for the synthesis of purine analogs and other biologically active heterocyclic compounds.<sup>[1][2][3]</sup> Its utility stems from the two reactive chlorine atoms, which can be readily displaced via nucleophilic aromatic substitution, and the two amino groups that can be further functionalized.

The following table summarizes the key physicochemical properties of 2,5-Diamino-4,6-dichloropyrimidine.

Property	Value	Source
CAS Number	55583-59-0	[4]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>4</sub>	[4]
Molecular Weight	179.00 g/mol	[4]
IUPAC Name	4,6-dichloropyrimidine-2,5-diamine	[4]
Appearance	White to Pale Red/Light Red or Brownish Solid	[2][3]
Melting Point	188-191 °C (decomposes)	[2]
Boiling Point (Predicted)	395.8 ± 52.0 °C	[2]
Density (Predicted)	1.715 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	1.08 ± 0.10	[2]
Solubility	DMSO, Methanol (Slightly), Water (Slightly)	[2]

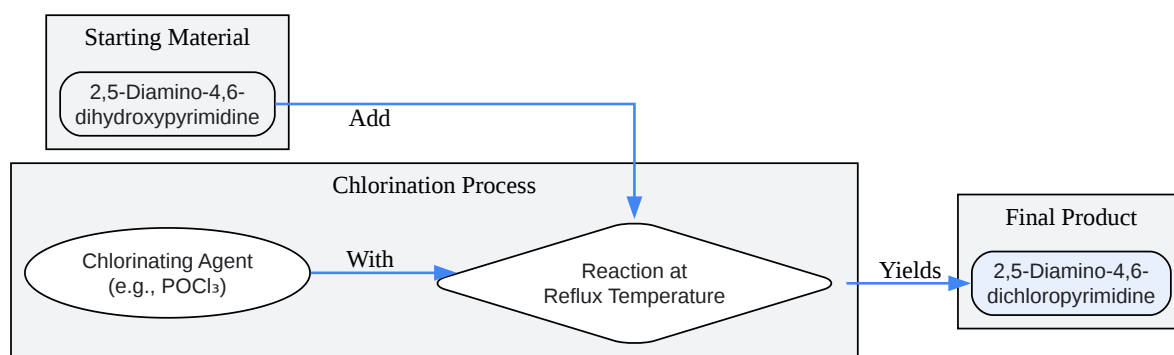
Spectral data is crucial for the identification and characterization of the compound.

Spectrum Type	Available Data
FTIR	Spectra available, typically showing characteristic peaks for N-H and C-N stretching. [4]
GC-MS	Mass spectrometry data is available for structural confirmation.[4]

## Synthesis and Experimental Protocols

The synthesis of 2,5-Diamino-4,6-dichloropyrimidine is a multi-step process that has been subject to various optimizations to improve yield and purity.

The most established method for synthesizing 2,5-Diamino-4,6-dichloropyrimidine is the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine.[1][5] This reaction is challenging, and historical attempts reported low yields or degradation of the pyrimidine ring.[1][5]



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Fig. 1: Synthetic workflow for the chlorination of the dihydroxy-pyrimidine precursor.

Significant improvements in yield have been achieved by modifying the reaction conditions. One effective, albeit still challenging, protocol involves the use of phosphorus oxychloride (POCl<sub>3</sub>) in the presence of a quaternary ammonium chloride.

#### Materials:

- 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Tetramethylammonium chloride
- 1,2,3-Trichloropropane (solvent)
- Ice water
- 50% Sodium hydroxide solution

- Tetrahydrofuran (THF)
- Ethyl acetate

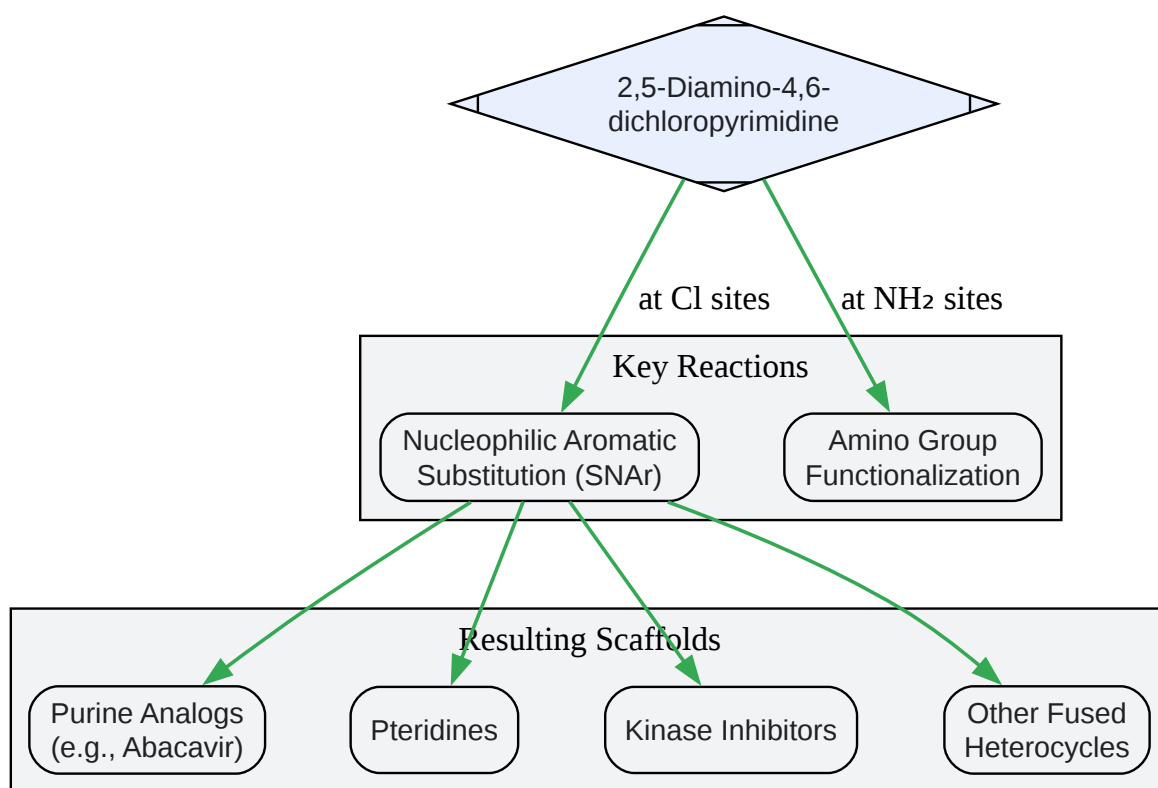
Procedure:

- To a dry reactor, add 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride and dry 1,2,3-trichloropropane.[3]
- Stir the mixture and add tetramethylammonium chloride followed by the sequential addition of phosphorus oxychloride.[3]
- Heat the reaction mixture to reflux (approximately 115°C) and maintain for 24 hours.[3]
- After completion, cool the mixture to below 50°C and slowly add ice water, ensuring the temperature does not exceed 55°C.[3]
- Adjust the pH to 6.5-7.0 using a 50% sodium hydroxide solution while maintaining the temperature below 55°C. Continue stirring for 30 minutes.[3]
- Add THF and stir the mixture at 50-60°C.[3]
- Filter the solution through diatomaceous earth to remove insoluble materials. Wash the filter cake with ethyl acetate.[3]
- Combine the organic phases (THF and ethyl acetate), wash with water, and dry with sodium bicarbonate.[3]
- Remove the ethyl acetate via vacuum distillation. Add hexane to the residue and cool to below 10°C to precipitate the product.[3]
- Filter the solid and dry in vacuo at 50°C to obtain 2,5-diamino-4,6-dichloropyrimidine as a slightly brownish solid.[3]

Note: This process can result in yields of approximately 65%.[3] Earlier methods without these specific conditions reported yields often less than 10%.[1]

# Chemical Reactivity and Applications in Drug Development

The dichloropyrimidine core is a versatile scaffold for building more complex molecules. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, which is the primary mode of its reactivity.



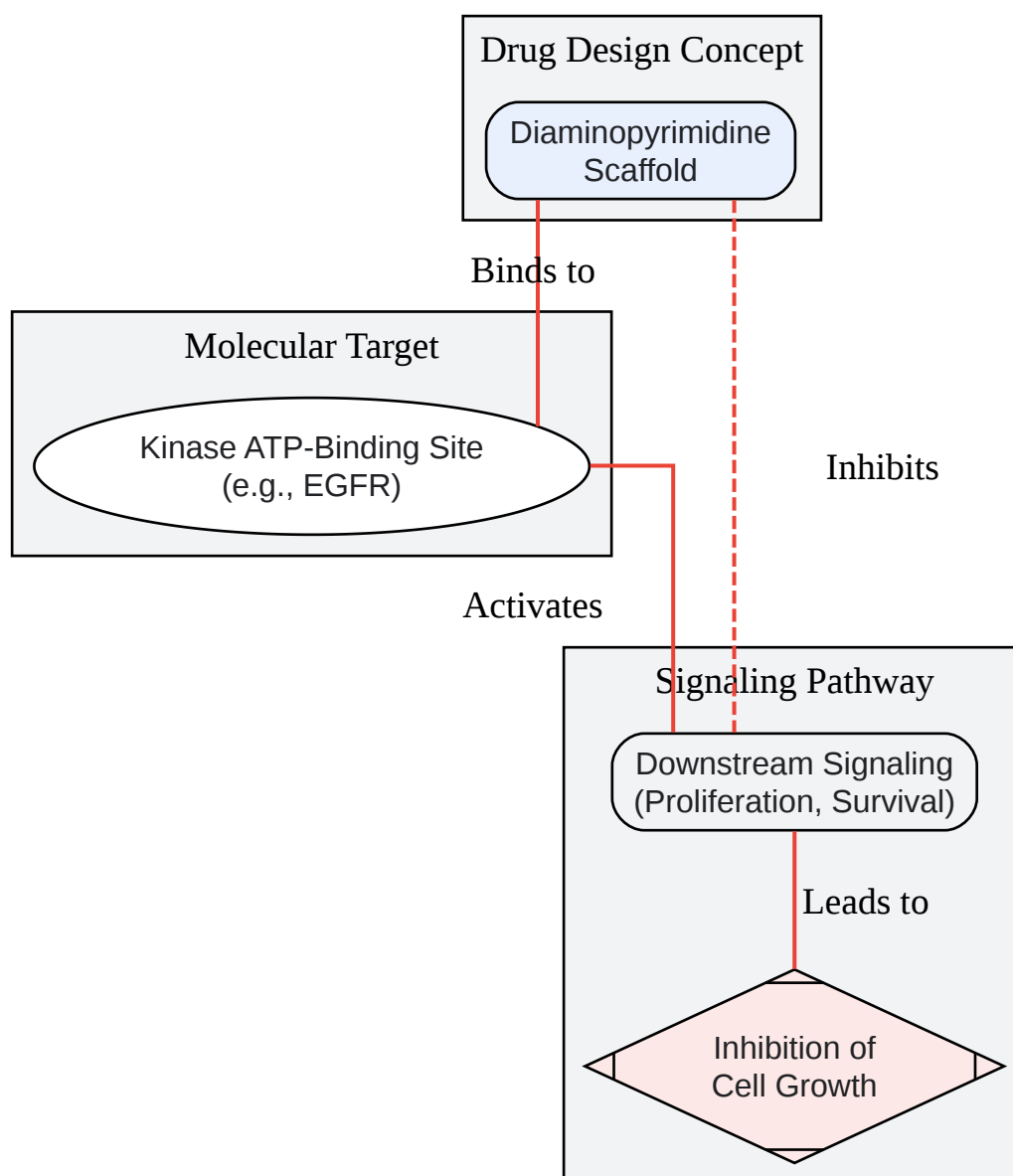
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Fig. 2: Reactivity and synthetic utility of the core compound.

This compound is a crucial intermediate for synthesizing 9-substituted-2-aminopurines, which are a class of compounds with significant therapeutic potential.[1] The antiviral drug Abacavir, used to treat HIV, is a prime example of a therapeutic agent synthesized using this pyrimidine derivative.[2][3]

Substituted diaminopyrimidines are known to be effective scaffolds for kinase inhibitors. For instance, derivatives of 4,6-diaminopyrimidines have been investigated as blockers of the epidermal growth factor receptor (EGFR), a key target in lung cancer therapy.[6] The structural features of 2,5-Diamino-4,6-dichloropyrimidine make it an attractive starting point for designing novel inhibitors that can target the ATP-binding site of various kinases.

While specific signaling pathways directly modulated by 2,5-Diamino-4,6-dichloropyrimidine are not extensively documented, its derivatives are designed to interfere with pathways critical for cell proliferation and survival, such as the EGFR signaling cascade.



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Fig. 3: Conceptual role in kinase inhibitor drug design.

## Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken. Based on data for structurally similar compounds, 2,5-Diamino-4,6-dichloropyrimidine should be handled in a well-ventilated area, and personal protective equipment (gloves, safety goggles, lab coat) should be worn. It may cause skin and eye irritation.

This technical guide provides a summary of the available information on 2,5-Diamino-4,6-dichloropyrimidine (CAS 55583-59-0), highlighting its properties, synthesis, and significant potential in the field of medicinal chemistry and drug development.

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